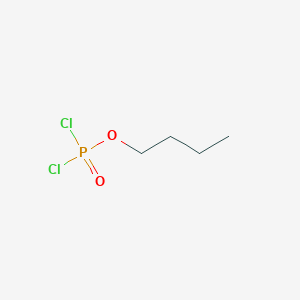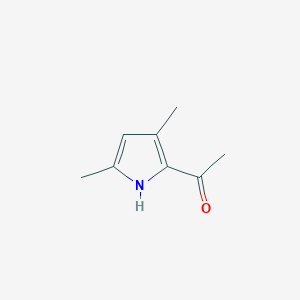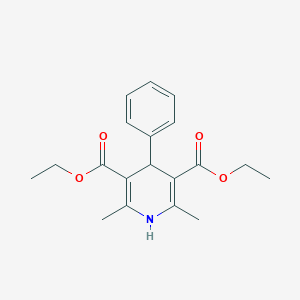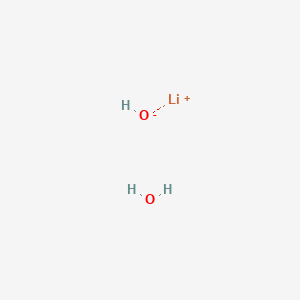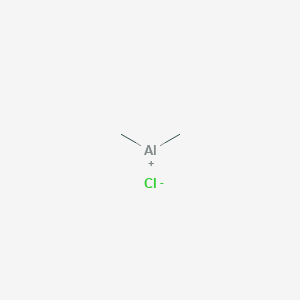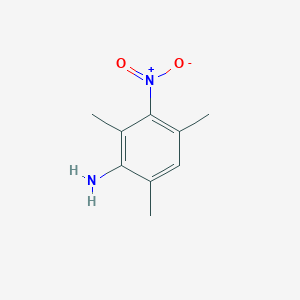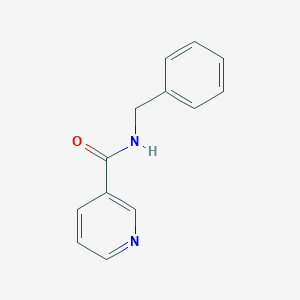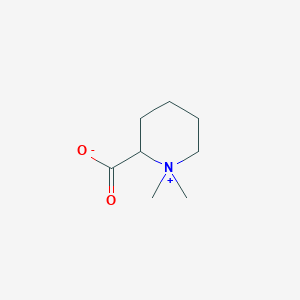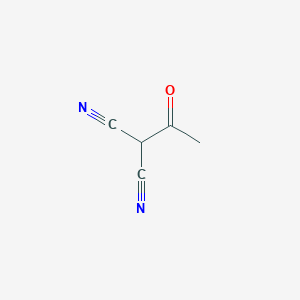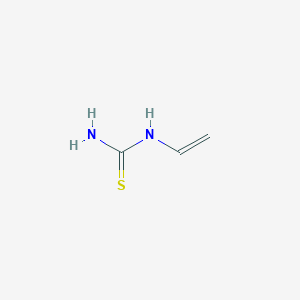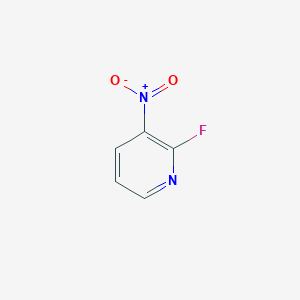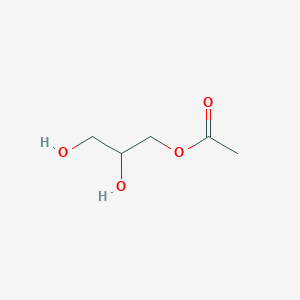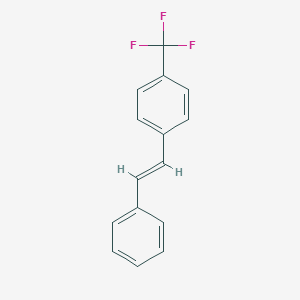
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).
Effets Biochimiques Et Physiologiques
PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.
Méthodes De Synthèse
PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.
Propriétés
Numéro CAS |
1149-56-0 |
|---|---|
Nom du produit |
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene |
Formule moléculaire |
C15H11F3 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
Clé InChI |
PTMWTBRUBHYQBO-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)

